1-phenyl-N-tritylsulfanylmethanamine
Description
1-Phenyl-N-tritylsulfanylmethanamine is a tertiary amine featuring a trityl (triphenylmethyl) group attached to a sulfur atom, which is further bonded to a methanamine backbone substituted with a phenyl group. Its molecular formula is C32H27NS, with a molecular weight of 457.63 g/mol. The trityl group confers steric bulk and lipophilicity, influencing its stability and reactivity. This compound is typically synthesized via thioetherification of trityl alcohols or through nucleophilic substitution reactions involving trityl-protected intermediates .
Properties
CAS No. |
86864-57-5 |
|---|---|
Molecular Formula |
C26H23NS |
Molecular Weight |
381.5 g/mol |
IUPAC Name |
1-phenyl-N-tritylsulfanylmethanamine |
InChI |
InChI=1S/C26H23NS/c1-5-13-22(14-6-1)21-27-28-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-20,27H,21H2 |
InChI Key |
BWCFPODVMMLZAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNSC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-phenyl-N-tritylsulfanylmethanamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the necessary starting materials, including phenylamine and trityl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents such as ethanol or methanol at temperatures ranging from 0°C to 78°C.
Synthetic Routes: One common synthetic route involves the reaction of phenylamine with trityl chloride in the presence of a base to form the desired product.
Chemical Reactions Analysis
1-Phenyl-N-tritylsulfanylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced form.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles to form substituted derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Ethanol, methanol, dichloromethane.
Major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives.
Scientific Research Applications
1-Phenyl-N-tritylsulfanylmethanamine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-phenyl-N-tritylsulfanylmethanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with 1-phenyl-N-tritylsulfanylmethanamine, enabling comparative analysis of their synthesis, physicochemical properties, and applications.
N-Tritylethane-1,2-diamine (Compound 8)
- Structure : Contains a trityl group bonded to an ethylenediamine backbone.
- Molecular Weight : 343.48 g/mol (C23H25N2).
- Synthesis : Prepared via adaptation of methods involving trityl chloride and ethylenediamine under anhydrous conditions .
- Key Differences :
3-(((2-Aminoethyl)sulfanyl)(diphenyl)methyl)benzonitrile (Compound 43)
- Structure : Features a diphenylmethyl-sulfur group linked to a benzonitrile-substituted ethylamine.
- Molecular Weight : 377.50 g/mol (C23H20N2S).
- Synthesis : Derived from thioetherification of trityl alcohols with mercaptoethylamine derivatives .
- Key Differences :
- The benzonitrile group enhances polarity compared to the phenyl group in the target compound.
- Reduced lipophilicity due to the absence of a third phenyl ring in the trityl group.
1-(3-Chlorophenyl)-N-methylethanamine
- Structure : A secondary amine with a chlorophenyl and methyl group on the ethanamine backbone.
- Molecular Weight : 183.66 g/mol (C9H12ClN).
- Synthesis : Produced via reductive amination of 3-chlorophenylacetone with methylamine .
- Key Differences: Smaller molecular size and absence of trityl/sulfur moieties result in higher solubility in aqueous media. Limited steric protection, making it more reactive in nucleophilic substitutions .
1-(3-Fluoro-5-(trifluoromethyl)phenyl)-N-methylmethanamine
- Structure : Contains a fluorinated phenyl ring and a methylamine group.
- Molecular Weight : 231.17 g/mol (C9H9F4N).
- Synthesis : Synthesized via Friedel-Crafts alkylation or Grignard reactions .
- Key Differences: Electron-withdrawing fluorine and trifluoromethyl groups increase acidity of the amine proton. Enhanced metabolic stability compared to non-fluorinated analogues .
Data Table: Comparative Analysis
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